molecular formula C13H13NO4 B172125 Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate CAS No. 39739-03-2

Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate

Cat. No.: B172125
CAS No.: 39739-03-2
M. Wt: 247.25 g/mol
InChI Key: XZGSPVJYILSEIY-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a high-value synthetic intermediate engineered for advanced applications in chemical biology and medicinal chemistry. Its structure, featuring a reactive isoindoline-1,3-dione (phthalimide) moiety and an ester functional group, makes it particularly suitable for conjugation reactions and the construction of complex heterocyclic systems . A primary research application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology in drug discovery . In this role, the compound serves as a critical linker component to covalently connect a target protein-binding ligand to an E3 ubiquitin ligase recruiter, such as pomalidomide . This assembly facilitates the ubiquitination and subsequent proteasomal degradation of disease-relevant proteins, offering a novel therapeutic strategy for conditions like cancer . The molecule is also a valuable building block in organic synthesis, where it can undergo nucleophilic substitution, hydrolysis, and reduction under controlled conditions to access a diverse array of pharmaceutically relevant scaffolds .

Properties

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSPVJYILSEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307558
Record name Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39739-03-2
Record name NSC192722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Isoindolinone Core

Phthalic anhydride reacts with primary amines such as 4-aminobutanoic acid methyl ester in refluxing acetic acid. The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming an intermediate amic acid, which cyclizes to the isoindolinone upon dehydration. Typical conditions include:

ParameterValue
SolventAcetic acid
Temperature120°C
Reaction Time6–8 hours
Yield75–85%

Esterification with Methyl 4-Bromobutanoate

The isoindolinone intermediate is esterified using methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. This SN2 reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF):

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature60°C
Reaction Time12 hours
Yield90–95%

This method is scalable to industrial levels, with automated reactors ensuring consistent product quality.

Fluorine-Mediated Synthesis Using Selectfluor

Recent advances employ Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a dual-purpose fluorinating and oxidizing agent. This one-pot method enhances atom economy and reduces purification steps.

Reaction Mechanism

Selectfluor facilitates the formation of the isoindolinone ring by activating aldehydes and amines. For example, 4-chlorobenzaldehyde and methyl 4-aminobutanoate react in acetonitrile at 90°C under sealed-tube conditions:

4-Chlorobenzaldehyde+Methyl 4-aminobutanoateSelectfluor, CH₃CNMethyl 4-(1,3-dioxoisoindolin-2-YL)butanoate+HCl+Byproducts\text{4-Chlorobenzaldehyde} + \text{Methyl 4-aminobutanoate} \xrightarrow{\text{Selectfluor, CH₃CN}} \text{Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate} + \text{HCl} + \text{Byproducts}

ParameterValue
SolventAcetonitrile
Temperature90°C
Reaction Time3 hours
Yield91%

Optimization Insights

  • Solvent Choice : Acetonitrile outperforms DMF or THF due to its high dielectric constant, which stabilizes ionic intermediates.

  • Catalyst Loading : A 1.2:1 molar ratio of Selectfluor to aldehyde minimizes side reactions while ensuring complete conversion.

Acid Chloride Intermediate Route

Industrial protocols often utilize acid chloride intermediates to improve reaction kinetics. For instance, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is treated with oxalyl chloride to form the corresponding acid chloride, which subsequently reacts with methanol.

Stepwise Procedure

  • Acid Chloride Formation :

    3-(1,3-Dioxoisoindolin-2-yl)propanoic acid+(COCl)₂DCM, DMF3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride+CO₂+HCl\text{3-(1,3-Dioxoisoindolin-2-yl)propanoic acid} + \text{(COCl)₂} \xrightarrow{\text{DCM, DMF}} \text{3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride} + \text{CO₂} + \text{HCl}
    • Yield : 95%.

  • Esterification with Methanol :

    3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride+CH₃OHEt₃NMethyl 4-(1,3-dioxoisoindolin-2-YL)butanoate+HCl\text{3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride} + \text{CH₃OH} \xrightarrow{\text{Et₃N}} \text{this compound} + \text{HCl}
    • Yield : 85%.

Advantages

  • Short Reaction Times : Each step completes within 1–2 hours.

  • High Purity : Column chromatography-free purification via solvent extraction.

Microwave-Assisted Synthesis

Emerging methodologies leverage microwave irradiation to accelerate reaction rates. A representative protocol involves irradiating a mixture of phthalic anhydride, methyl 4-aminobutanoate, and acetic acid at 150°C for 30 minutes, achieving yields comparable to classical methods (80–85%).

Key Parameters

ParameterValue
Microwave Power300 W
Pressure150 psi
SolventAcetic acid

Applications

  • High-Throughput Synthesis : Ideal for parallel synthesis in drug discovery.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A typical setup involves:

  • Reaction Zone : Tubular reactor for phthalic anhydride-amine condensation at 130°C.

  • Esterification Zone : Packed-bed reactor with immobilized lipase for esterification.

  • Purification Zone : In-line distillation to isolate the product (purity >99%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Synthesis8598HighModerate
Selectfluor-Mediated9197ModerateLow
Acid Chloride Route9099HighHigh
Microwave-Assisted8596LowModerate

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate serves as a versatile building block in the synthesis of complex organic molecules. Its isoindoline core allows for diverse functionalization, making it valuable in the development of new chemical entities.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Reaction of phthalic anhydride with amines to form the isoindolinone structure.
  • Esterification with methyl 4-bromobutanoate.
  • Automated large-scale synthesis techniques to ensure high yield and purity .

Enzyme Inhibition
This compound has demonstrated significant enzyme inhibitory activity. It interacts with specific enzymes by binding to their active sites, effectively preventing substrate binding and catalytic activity. This mechanism is crucial for developing enzyme inhibitors for therapeutic applications.

Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compound 17a has shown promising IC50 values against these cell lines .

Neurotransmitter Modulation
this compound derivatives may influence neurotransmitter levels by interacting with GABA transporters (mGATs). This modulation could offer therapeutic benefits for neurological disorders .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific chemical functionalities are required.

Case Studies and Research Findings

Recent studies have documented the biological activities associated with this compound:

  • Anticancer Activity :
    • Study Findings : Compound derivatives exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines.
    • IC50 Values : Comparative analysis shows that certain derivatives outperformed established anticancer drugs like Sunitinib in specific assays .
  • GABA Transporter Interaction :
    • Mechanism of Action : Some derivatives have been shown to selectively inhibit mGAT subtypes, suggesting potential for treating anxiety and other neurological disorders .
  • Caspase Activation in Apoptosis :
    • Research Insights : Studies indicate that certain derivatives induce apoptosis through caspase activation pathways, further supporting their anticancer potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related molecules (Table 1):

Table 1: Structural Comparison of Methyl 4-(1,3-Dioxoisoindolin-2-YL)butanoate and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Evidence Source
This compound C₁₃H₁₃NO₄ 247.25* Methyl ester, 1,3-dioxoisoindolinyl, butanoate chain Target Compound
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate C₈H₁₅NO₄ 189.21 Amino group, 1,3-dioxolan ring, methyl ester
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate C₁₅H₁₅NO₆ 305.28 3-Oxo group, ethoxy linker, dioxoisoindolinyl
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoate C₁₅H₁₇NO₄S 307.36 Ethyl ester, methylsulfanyl group, dioxoisoindolinyl
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate C₁₇H₁₅NO₆S 385.37 Tosyl (sulfonate) group, ethoxy linker

*Molecular weight calculated based on formula C₁₃H₁₃NO₄.

Key Observations:

The tosyl group in acts as a strong leaving group, making this compound highly reactive in substitution reactions.

Ester Group Variations :

  • Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, affecting bioavailability and metabolic stability.

Physicochemical and Reactivity Differences

  • Solubility: The amino and dioxolan groups in likely improve water solubility compared to the target compound, whereas the tosyl group in reduces solubility due to increased hydrophobicity.
  • Synthetic Utility :
    • The tosylate in is a preferred intermediate for nucleophilic displacement reactions.
    • The methyl ester in the target compound offers advantages in facile hydrolysis for downstream modifications.

Biological Activity

Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate (CAS Number: 39739-03-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique isoindoline core that contributes to its biological activity. The synthesis typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure, followed by esterification with methyl 4-bromobutanoate. This compound can also be synthesized through various synthetic routes that ensure high yield and purity, suitable for research applications.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as an enzyme inhibitor and receptor ligand. Its interactions with various biological targets suggest potential therapeutic applications in several fields, including oncology and neurology.

Key Biological Activities:

  • Enzyme Inhibition: The compound has shown activity as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity .
  • Anticancer Properties: Research indicates that derivatives of this compound may exhibit anticancer activities. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HepG2 .
  • Neurotransmitter Modulation: Some studies suggest that derivatives may interact with GABA transporters (mGATs), influencing neurotransmitter levels and potentially offering therapeutic benefits for neurological disorders .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts primarily through:

  • Competitive Inhibition: By binding to the active sites of enzymes or receptors, it competes with natural substrates or ligands.
  • Allosteric Modulation: Some derivatives may also act as allosteric modulators, altering enzyme or receptor activity without directly competing with substrates .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with this compound and its derivatives:

  • Anticancer Activity:
    • A series of indoline derivatives were synthesized and evaluated for their anticancer properties against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds exhibited IC50 values ranging from 0.740.74 to 4.62μM4.62\,\mu M, indicating potent anticancer effects compared to standard treatments like sunitinib .
    CompoundIC50 (MCF-7)IC50 (HepG2)
    Compound 17a0.74μM0.74\,\mu M1.13μM1.13\,\mu M
    Sunitinib4.77μM4.77\,\mu M2.23μM2.23\,\mu M
  • GABA Transporter Interaction:
    • In vitro studies demonstrated that certain derivatives significantly inhibited GABA uptake in human embryonic kidney cells expressing mouse GABA transporters (mGATs). The most potent inhibitors had pIC50 values exceeding 55, indicating strong binding affinity .
  • Caspase Activation in Apoptosis:
    • The induction of apoptosis via caspase activation was observed in treated HepG2 cells, with significant upregulation of apoptotic markers such as caspase-3 and caspase-9. This suggests that the compound may promote programmed cell death in cancer cells through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, and how are intermediates characterized?

  • Methodology : A common approach involves coupling phthalimide derivatives with ester-containing precursors. For example, phthalic anhydride reacts with amino esters under reflux in glacial acetic acid, followed by purification via column chromatography. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm the formation of the dioxoisoindolin ring and ester linkage .
  • Validation : Cross-reference melting points and spectral data with literature values (e.g., phthalimide C=O stretches at ~1770 cm1^{-1} in IR) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker APEX-II diffractometers, and structures are solved via direct methods (SHELXS-97) and refined with SHELXL-96. Hydrogen atoms are typically constrained using riding models .
  • Key Parameters : Report R-factors (e.g., R1<0.05R_1 < 0.05), bond angles, and torsional deviations. Compare with structurally analogous compounds, such as ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., high R-factors or disorder) be resolved during refinement?

  • Methodology : Use twin refinement in SHELXL for twinned crystals. Apply restraints to disordered regions (e.g., sulfonate groups in 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate) and validate with PLATON’s ADDSYM tool to check for missed symmetry .
  • Case Study : In , a data-to-parameter ratio of 17.7 ensured reliable refinement despite moderate wR2wR_2 (0.122). Compare with high-resolution datasets (e.g., CCDC\text{CCDC} entries with sinθ/λ>0.6A˚1\sin\theta/\lambda > 0.6 \, \text{Å}^{-1}) .

Q. What mechanistic insights explain the reactivity of the dioxoisoindolin moiety in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing phthalimide group activates adjacent methylene carbons for nucleophilic attack. Monitor reaction kinetics via 1H^1H-NMR (e.g., disappearance of –CH2_2– signals at δ 3.5–4.0 ppm). Computational studies (DFT) can model transition states .
  • Example : In , sulfonamide derivatives formed via SN2 displacement of tosylate intermediates. Confirm regioselectivity using 1H^1H-NMR coupling constants and X-ray-derived bond lengths .

Q. How does steric hindrance from the butanoate ester affect the compound’s bioactivity or further functionalization?

  • Methodology : Conduct comparative studies with shorter-chain analogs (e.g., methyl vs. ethyl esters). Use molecular docking to assess binding pocket compatibility. For instance, highlights reduced enzymatic hydrolysis in bulkier derivatives due to steric shielding of the ester group .
  • Validation : Measure hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) via HPLC .

Notes

  • Software Citations : Cite SHELX programs (e.g., SHELXL-97) for crystallography .
  • Synthesis Optimization : Reflux time and solvent polarity critically impact yields; acetonitrile outperforms THF in phthalimide coupling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Reactant of Route 2
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Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate

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